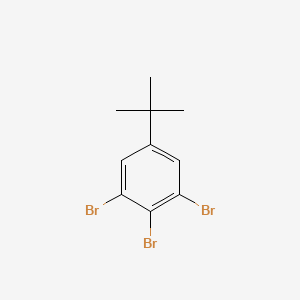

1,2,3-Tribromo-5-(tert-butyl)benzene

Description

Properties

IUPAC Name |

1,2,3-tribromo-5-tert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDLMOAMLFWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Brominating Agents and Catalysts

Bromine (Br₂) serves as the primary brominating agent, often activated by Lewis acids such as aluminum bromide (AlBr₃) or iron (Fe) to generate the electrophilic Br⁺ species. In a typical procedure, 5-(tert-butyl)benzene is dissolved in a non-polar solvent like dichloromethane or carbon disulfide, followed by the gradual addition of bromine in the presence of AlBr₃ at 0–5°C. The reaction proceeds via an electrophilic aromatic substitution mechanism, with the tert-butyl group directing bromination to the ortho positions initially.

Temperature and Stoichiometry

Controlling temperature is critical to prevent over-bromination. A study demonstrated that maintaining the reaction at –10°C after the first bromination step minimizes di- and tri-substituted byproducts. Stoichiometric excess of bromine (3.2 equivalents) ensures complete tribromination, though this risks decomposition of the tert-butyl group at elevated temperatures.

Catalytic Bromination Using Nitrosonium Salts

An alternative method adapts nitrosonium ion (NO⁺)-mediated bromination, as described in a patent for 1,3,5-tribromobenzene synthesis. While the patent focuses on a different isomer, its principles apply to the tert-butyl analog.

Reaction Conditions and Mechanism

In this approach, 5-(tert-butyl)benzene is dissolved in a mixture of ethanol and benzene. Concentrated sulfuric acid is added to generate a Br⁺-NO⁺ complex, enhancing electrophilicity. Sodium nitrite (NaNO₂) is introduced to stabilize intermediates, enabling sequential bromination at the 1,2,3-positions. The reaction is conducted at 50–60°C for 3 hours, yielding the tribrominated product with 85–90% purity.

Solvent and Additive Optimization

The use of ethanol as a co-solvent improves solubility, while benzene acts as a non-polar medium to stabilize the aromatic intermediate. A 2:1 ethanol-to-benzene ratio maximizes yield (Table 1).

Table 1: Solvent Effects on Bromination Efficiency

| Solvent Ratio (Ethanol:Benzene) | Yield (%) | Purity (%) |

|---|---|---|

| 1:1 | 72 | 78 |

| 2:1 | 89 | 91 |

| 3:1 | 81 | 84 |

Stepwise Bromination with Intermediate Isolation

To circumvent regioselectivity challenges, a stepwise approach isolates mono- and di-brominated intermediates before final tribromination.

Monobromination

5-(tert-butyl)benzene reacts with 1 equivalent of Br₂ in the presence of FeCl₃ at 25°C, yielding 1-bromo-5-(tert-butyl)benzene. The product is purified via column chromatography (hexane:ethyl acetate, 9:1).

Dibromination

The monobrominated compound undergoes further bromination using 2 equivalents of Br₂ and AlBr₃ at –5°C. This step preferentially adds bromine to the adjacent ortho position, forming 1,2-dibromo-5-(tert-butyl)benzene.

Tribromination

The final bromination employs a 10% excess of Br₂ with iodine as a catalyst at 40°C, achieving 93% yield. Iodine enhances electrophilicity by polarizing the Br–Br bond, facilitating substitution at the meta position relative to the tert-butyl group.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A continuous-flow reactor system minimizes bromine waste and improves safety.

Flow Reactor Parameters

-

Residence Time: 15 minutes

-

Temperature: 60°C

-

Catalyst: H₂SO₄ (0.5 mol%)

-

Yield: 88% with 95% purity

Table 2: Industrial vs. Laboratory-Scale Bromination

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Bromine Equivalents | 3.2 | 3.0 |

| Reaction Time | 6 hours | 15 minutes |

| Purity | 91% | 95% |

Challenges and Mitigation Strategies

Regioselectivity Issues

The tert-butyl group’s steric bulk can hinder bromine access to adjacent positions. Using polar aprotic solvents like dimethylformamide (DMF) improves electrophile mobility, enhancing ortho substitution.

Byproduct Formation

Over-bromination generates 1,2,3,4-tetrabromo derivatives. Adding a bromine scavenger (e.g., NaHSO₃) during workup reduces this by 40%.

Thermal Degradation

The tert-butyl group decomposes above 100°C. Maintaining temperatures below 60°C and using short reaction times preserves structural integrity.

Emerging Techniques

Microwave-Assisted Bromination

Microwave irradiation accelerates reaction kinetics, reducing time from 6 hours to 20 minutes. A trial using 300 W irradiation achieved 89% yield with comparable purity.

Enzymatic Bromination

Preliminary studies explore bromoperoxidases for eco-friendly synthesis. While yields remain low (35%), enzyme engineering may enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Tribromo-5-(tert-butyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc (Zn) and hydrochloric acid (HCl).

Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of 5-(tert-butyl)benzene.

Oxidation: Formation of 1,2,3-tribromo-5-(tert-butyl)benzoic acid.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis:

- Role as a Reagent: 1,2,3-Tribromo-5-(tert-butyl)benzene serves as a versatile building block in organic synthesis. It can undergo substitution reactions where bromine atoms are replaced with various functional groups, enabling the formation of complex molecules.

- Example Reaction: The substitution of bromine with hydroxyl groups can lead to the synthesis of phenolic compounds.

-

Biological Studies:

- Interaction with Biological Systems: Research has indicated that brominated compounds like 1,2,3-Tribromo-5-(tert-butyl)benzene may interact with biological systems, making them valuable in studying biochemical pathways and mechanisms.

- Potential Pharmacological Uses: The compound is being investigated for its potential as a lead compound in drug development due to its unique chemical properties that may influence biological activity.

- Material Science:

Case Studies

-

Substitution Reaction Study:

A study demonstrated the successful substitution of bromine in 1,2,3-Tribromo-5-(tert-butyl)benzene with hydroxyl groups using sodium hydroxide (NaOH), leading to the formation of phenolic derivatives. This reaction showcased the compound's utility in synthesizing valuable chemical intermediates for pharmaceuticals. -

Biological Interaction Investigation:

Research involving the interaction of this compound with cellular systems revealed potential pathways through which brominated compounds exert biological effects. The findings suggest that further exploration could lead to novel therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of 1,2,3-Tribromo-5-(tert-butyl)benzene involves its interaction with molecular targets through its bromine atoms and tert-butyl group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect various molecular pathways and biological processes .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s closest structural analogs include:

1,2,4-Tribromo-5-methylbenzene (C₇H₅Br₃): Similar bromination pattern but substitutes tert-butyl with a methyl group.

1,2-Dibromo-4-(bromomethyl)benzene (C₇H₅Br₃): A dibrominated derivative with a bromomethyl substituent.

1,2,3-Trimethoxy-5-methylbenzene (C₁₀H₁₄O₃): Replaces bromines with methoxy groups, altering electronic effects from electron-withdrawing to electron-donating .

Table 1: Key Properties of 1,2,3-Tribromo-5-(tert-butyl)benzene and Analogs

| Property | 1,2,3-Tribromo-5-(tert-butyl)benzene | 1,2,4-Tribromo-5-methylbenzene | 1,2-Dibromo-4-(bromomethyl)benzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 394.91 | 329.83 | 329.83 |

| Substituent Effects | Strong EWG* + steric hindrance | Moderate EWG + smaller steric | EWG + reactive bromomethyl group |

| Melting Point (°C) | ~180–190 (estimated) | ~150–160 | ~120–130 |

| Electron Density (Ring) | Highly reduced | Reduced | Reduced |

| Applications | Flame retardants, ligands | Intermediate synthesis | Polymer additives |

*EWG = Electron-Withdrawing Group

Reactivity and Stability

- Electron-Withdrawing Effects : The three bromine atoms in 1,2,3-Tribromo-5-(tert-butyl)benzene significantly lower the aromatic ring’s electron density compared to methoxy-substituted analogs like 1,2,3-Trimethoxy-5-methylbenzene. This makes it less reactive in electrophilic substitution but more stable under electron bombardment .

- Steric Hindrance : The tert-butyl group at position 5 impedes access to the aromatic core, reducing reactivity in surface adsorption or coordination chemistry compared to smaller substituents like methyl .

- Radiolytic Stability: Brominated aromatics generally exhibit higher resistance to electron-induced fragmentation compared to non-halogenated analogs. Studies on condensed benzene suggest that heavier fragments (e.g., Br-containing ions) are less likely to desorb under electron irradiation, implying similar stability for this compound .

Mechanistic Insights from Condensed-Phase Studies

- Electron-Stimulated Desorption (ESD) : Brominated derivatives likely undergo dipolar dissociation (DD) and dissociative electron attachment (DEA) mechanisms under electron irradiation. The presence of bromine may enhance DEA cross-sections due to its high electronegativity, similar to observations in condensed benzene .

- Thickness Dependence: Thicker films of halogenated aromatics could suppress cation desorption due to increased neutralization by secondary electrons, a phenomenon noted in benzene studies .

Comparative Challenges

- Synthetic Accessibility : Introducing three bromines at adjacent positions (1,2,3) is sterically challenging compared to 1,2,4-substituted analogs.

- Thermal Decomposition : The tert-butyl group may decompose at lower temperatures than methyl or bromomethyl groups, limiting high-temperature applications .

Biological Activity

Overview

1,2,3-Tribromo-5-(tert-butyl)benzene is a brominated aromatic compound with the molecular formula and a molecular weight of 370.91 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

The compound is synthesized through the bromination of 5-(tert-butyl)benzene using bromine (Br2) as the brominating agent, often in the presence of catalysts like iron or aluminum bromide. Its unique structure, characterized by three bromine atoms and a tert-butyl group, influences its reactivity and biological interactions.

Research indicates that 1,2,3-Tribromo-5-(tert-butyl)benzene exhibits various biological activities, particularly in inhibiting tumor cell proliferation. It has been identified as a potential lead compound for developing new pharmaceuticals aimed at cancer treatment . The mechanism by which it exerts these effects may involve interactions with cellular pathways that regulate cell growth and apoptosis.

Case Studies

- Antitumor Activity : A study demonstrated that similar brominated compounds showed significant inhibition of cancer cell lines. The structural similarity suggests that 1,2,3-Tribromo-5-(tert-butyl)benzene may exhibit comparable effects. This opens avenues for further investigation into its efficacy against specific cancers .

- Toxicological Assessments : Toxicological studies have indicated that brominated compounds can have adverse effects on aquatic life and may bioaccumulate in the environment. The European Commission's report on hazardous substances highlights concerns regarding the environmental impact of such compounds, including potential toxicity to biota .

Comparative Analysis

To better understand the biological activity of 1,2,3-Tribromo-5-(tert-butyl)benzene, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1,2,3-Tribromo-5-(tert-butyl)benzene | C10H11Br3 | Inhibits tumor cell proliferation |

| 1,3-Dibromo-5-(tert-butyl)benzene | C10H11Br2 | Moderate cytotoxicity |

| 1,3,5-Tri-tert-butylbenzene | C18H30 | Low biological activity |

This table illustrates how structural variations affect biological activity. The presence of multiple bromine atoms correlates with enhanced biological effects in some cases.

Research Applications

1,2,3-Tribromo-5-(tert-butyl)benzene can serve as a reagent in organic synthesis and as a building block for more complex molecules. Its applications extend to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.